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molecular formula C11H12O2 B8383413 1-Phenylethenyl propanoate

1-Phenylethenyl propanoate

Cat. No. B8383413
M. Wt: 176.21 g/mol
InChI Key: GXBHSTJUVTXNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129206B2

Procedure details

A solution of 8.11 g (50 mmol) of 1-phenylvinyl acetate (prepared as described in Example 1) in 80 ml of anhydrous tetrahydrofuran was placed in a 500 ml round bottomed flask and cooled to −75°. A solution of 6.16 g (55 mmol) of potassium tert-butylate in 60 ml of anhydrous tetrahydrofuran was slowly added (40′) and the mixture was stirred for 1 h at −75°. A solution of propionyl chloride (55 mmol) in 20 ml of anhydrous tetrahydrofuran was slowly added (20′) and, after 2 h at −75°, the cooling bath was removed and 60 ml of a saturated solution of NaHCO3 was rapidly added. The temperature rose rapidly to −10° and the mixture was extracted with ether. After usual workup, the product was purified by flash chromatography (SiO2, pentane/ether 8/2), bulb-to-bulb distillation and preparative GC using a 1.2 m×6 mm column loaded with 10% SE-30 on Supelcoport® 80–100 mesh, vector gas: helium at 30 ml/min. The product was obtained in 14% yield.
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
55 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:6])(=[O:3])[CH3:2].[CH3:13]C([O-])(C)C.[K+].C(Cl)(=O)CC>O1CCCC1>[C:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:6])(=[O:3])[CH2:2][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
8.11 g
Type
reactant
Smiles
C(C)(=O)OC(=C)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.16 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
55 mmol
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 h at −75°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −75°
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
60 ml of a saturated solution of NaHCO3 was rapidly added
CUSTOM
Type
CUSTOM
Details
rose rapidly to −10°
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DISTILLATION
Type
DISTILLATION
Details
After usual workup, the product was purified by flash chromatography (SiO2, pentane/ether 8/2), bulb-to-bulb distillation and preparative GC
CUSTOM
Type
CUSTOM
Details
The product was obtained in 14% yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CC)(=O)OC(=C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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